

Application Notes and Protocols for Dhx9-IN-1 (ATX968) in Mouse Models

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Compound of Interest

Compound Name: Dhx9-IN-1

Cat. No.: B10862086

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the selective DHX9 inhibitor, referred to herein as **Dhx9-IN-1**, with specific data presented for the well-characterized compound ATX968. This document is intended to guide researchers in designing and executing in vivo studies in mouse models to evaluate the therapeutic potential of DHX9 inhibition.

Introduction to DHX9 and its Inhibition

DHX9 is a DEAH-box RNA/DNA helicase that plays a crucial role in various cellular processes, including transcription, replication, and the maintenance of genomic stability by resolving R-loops and other nucleic acid secondary structures.[1][2] Elevated expression of DHX9 has been observed in several cancer types, and its inhibition has emerged as a promising therapeutic strategy, particularly for tumors with deficiencies in DNA damage repair pathways, such as those with high microsatellite instability (MSI-H).[3][4][5][6] **Dhx9-IN-1** represents a class of potent and selective small-molecule inhibitors of DHX9's helicase activity.

Quantitative Data Summary

The following tables summarize the in vivo efficacy and pharmacokinetic parameters of the DHX9 inhibitor ATX968 in mouse xenograft models.

Table 1: In Vivo Efficacy of ATX968 in Colorectal Cancer Xenograft Models

| Mouse Model | Cancer Cell Line | Treatment | Dosing Schedule | Duration | Outcome |
|---------------|--------------------------|---------------------------|----------------------|---------------|--|
| BALB/c nude | LS411N (MSI-H/dMMR) | ATX968 | 300 mg/kg, p.o., BID | 56 days | Significant and durable tumor regression[7] |
| BALB/c nude | SW480 (MSS/pMMR) | ATX968 | BID, p.o. | Not specified | Minimal tumor growth inhibition |
| Not specified | Multiple BRCA LOF models | ATX666 (a DHX9 inhibitor) | 100 mg/kg, p.o., BID | Up to 28 days | Robust and significant tumor growth inhibition and regression[1] |
| Not specified | BRCA1/2 wild type models | ATX666 (a DHX9 inhibitor) | 100 mg/kg, p.o., BID | Up to 28 days | Minimal tumor growth inhibition[1] |

Table 2: Pharmacokinetic Profile of ATX968 in Mice

| Mouse Strain | Dose | Administration | Key Findings |
|--------------|-----------|------------------|---|
| CD1 | 10 mg/kg | Single oral dose | Well-tolerated[8] |
| BALB/c | 100 mg/kg | Single oral dose | Dose-proportional increase in Cmax[8] |
| BALB/c | 300 mg/kg | Single oral dose | Greater than proportional increase in AUC; suitable for in vivo proof-of-concept studies[8] |

Experimental Protocols

Preparation of Dhx9-IN-1 (ATX968) for Oral Administration

Materials:

- ATX968 compound
- Solutol HS 15 (20%)
- Methylcellulose (0.5% or 1%) in water
- PVP VA64 (100 mg/mL) - optional, for higher concentrations
- Sterile water
- Appropriate mixing and dosing equipment

Protocol:

- For a standard formulation (e.g., 10 mg/kg), prepare a vehicle solution of 20% Solutol HS 15 in 0.5% aqueous methylcellulose.[8]
- For higher concentrations (e.g., 100 or 300 mg/kg), a vehicle of 20% Solutol, 50% of 1% methylcellulose containing 100 mg/mL PVP VA64, and 30% water can be used.[3][8]
- Weigh the required amount of ATX968 based on the desired dose and the number of animals to be treated.
- If using Solutol, first dissolve ATX968 in the appropriate amount of neat Solutol.[3]
- Gradually add the methylcellulose solution (with or without PVP VA64) to the dissolved drug while mixing thoroughly to ensure a homogenous suspension.
- The final dosing volume should be 10 mL/kg.[3]

In Vivo Xenograft Efficacy Study

Animal Models:

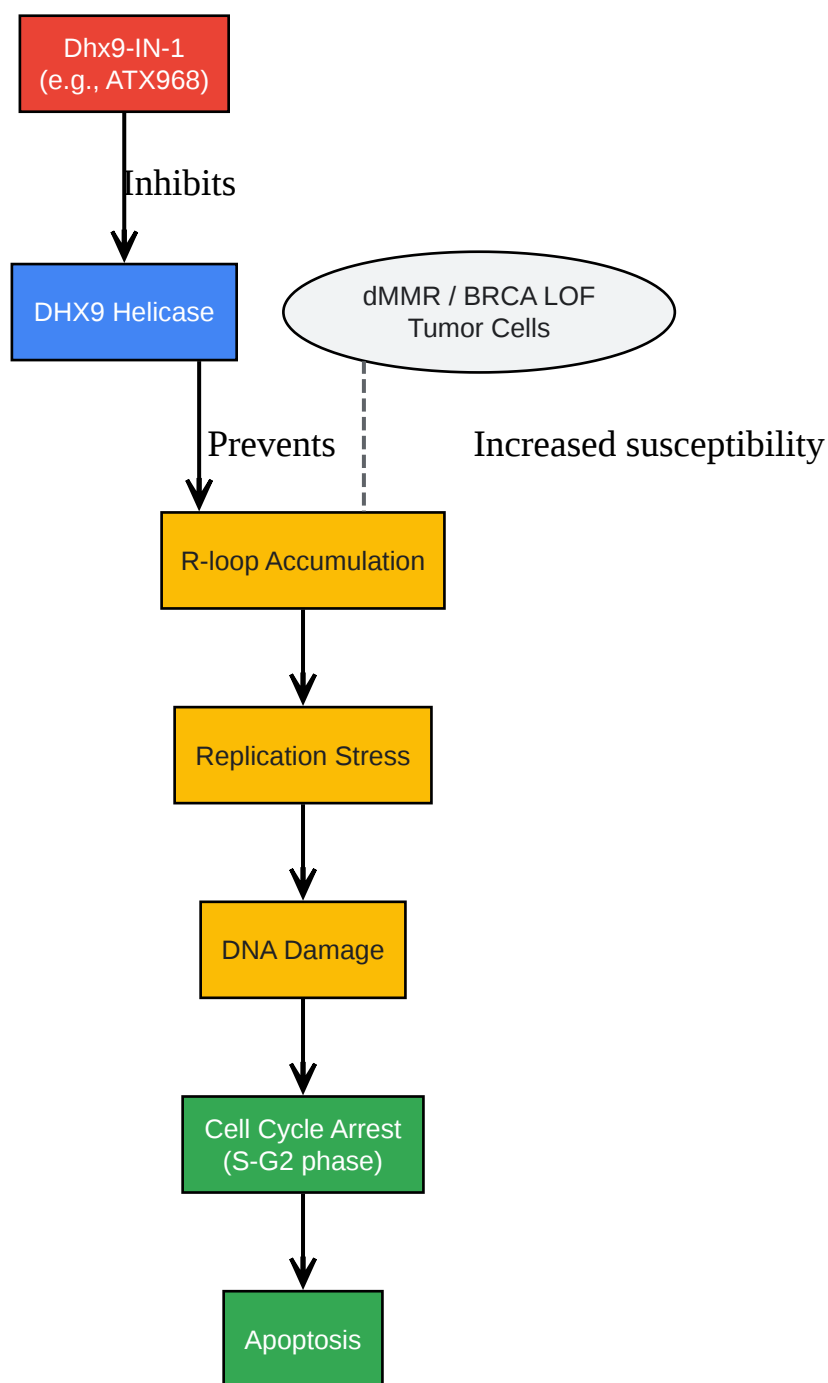
- Female 6-8 week old BALB/c nude mice are a suitable strain for xenograft studies.[3]

Experimental Workflow:

- Cell Implantation: Subcutaneously inject cancer cells (e.g., 1×10^6 to 5×10^6 LS411N cells) into the flank of each mouse.
- Tumor Growth Monitoring: Allow tumors to grow to a mean size of approximately 100-150 mm³.
- Randomization: Randomize mice into treatment and vehicle control groups.
- Treatment Administration: Administer ATX968 or vehicle via oral gavage twice daily (BID).
- Data Collection:
 - Measure tumor volume and body weight 2-3 times per week.
 - At the end of the study, collect tumors and blood for pharmacodynamic (PD) biomarker analysis (e.g., circBRIP1 induction).[9]
- Endpoint: The study can be continued for a specified period (e.g., 28 or 56 days), or until tumors in the control group reach a predetermined size.[4][7]

Diagrams

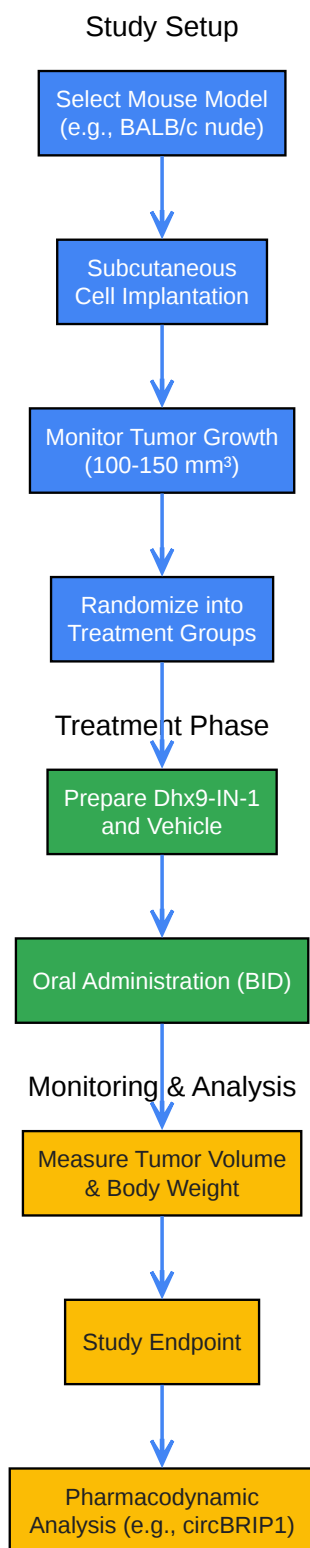
Signaling Pathway of DHX9 Inhibition



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Caption: Proposed signaling pathway of DHX9 inhibition leading to cancer cell death.

Experimental Workflow for In Vivo Studies



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Caption: General experimental workflow for a xenograft efficacy study.

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